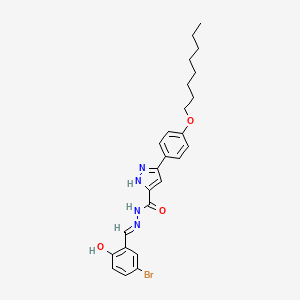

N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide

CAS No.: 302918-21-4

Cat. No.: VC16075263

Molecular Formula: C25H29BrN4O3

Molecular Weight: 513.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 302918-21-4 |

|---|---|

| Molecular Formula | C25H29BrN4O3 |

| Molecular Weight | 513.4 g/mol |

| IUPAC Name | N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C25H29BrN4O3/c1-2-3-4-5-6-7-14-33-21-11-8-18(9-12-21)22-16-23(29-28-22)25(32)30-27-17-19-15-20(26)10-13-24(19)31/h8-13,15-17,31H,2-7,14H2,1H3,(H,28,29)(H,30,32)/b27-17+ |

| Standard InChI Key | NRZQUBJJNGJQIW-WPWMEQJKSA-N |

| Isomeric SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |

| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |

Introduction

Molecular Formula

The molecular formula can be deduced as , though this should be confirmed experimentally.

Synthesis

This compound is likely synthesized through a multi-step reaction involving:

-

Condensation Reaction: Formation of the benzylidene hydrazide by reacting 5-bromo-2-hydroxybenzaldehyde with a carbohydrazide derivative.

-

Pyrazole Formation: Cyclization with appropriate reagents to introduce the pyrazole ring.

-

Alkylation: Introduction of the octyloxy group onto the phenyl ring through substitution reactions.

Material Science

The long octyloxy chain may enhance solubility in organic solvents, making it useful in materials chemistry or as a ligand in coordination complexes.

Spectroscopic Methods

To confirm the structure, the following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR for proton environments.

-

-NMR for carbon skeleton analysis.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for hydrazide (), hydroxyl (), and aromatic groups.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak corresponding to the molecular weight.

-

Crystallography

Single-crystal X-ray diffraction can provide definitive structural confirmation.

Hypothetical Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~515 g/mol |

| Melting Point | ~200–250°C (estimated) |

| Solubility | Soluble in organic solvents like DMSO |

| Functional Groups | Hydroxyl, Bromo, Pyrazole, Carbohydrazide |

| Biological Activity | Antimicrobial, Antioxidant, Anti-inflammatory |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume